molecular formula C17H18FN3O B4936233 [4-(3-FLUOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

[4-(3-FLUOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

Cat. No.: B4936233
M. Wt: 299.34 g/mol
InChI Key: XCIXHYHCWBTXIS-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzyl)piperazinomethanone is a heterocyclic compound featuring a piperazine core substituted with a 3-fluorobenzyl group and a 3-pyridyl methanone moiety. Its molecular formula is C₁₈H₁₇FN₃O₂, with a molecular weight of 336.35 g/mol .

Properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-16-5-1-3-14(11-16)13-20-7-9-21(10-8-20)17(22)15-4-2-6-19-12-15/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIXHYHCWBTXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzyl)piperazinomethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 4-(3-fluorobenzyl)piperazinomethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of novel compounds with potential therapeutic properties .

Biology

In biological research, this compound is studied for its interactions with various biological targets. It may be used in assays to investigate its binding affinity and activity against specific enzymes or receptors .

Medicine

In medicinal chemistry, 4-(3-fluorobenzyl)piperazinomethanone is explored for its potential as a drug candidate. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties .

Industry

In the industrial sector, this compound can be utilized in the production of pharmaceuticals and fine chemicals. Its unique structure makes it a valuable component in the synthesis of active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of 4-(3-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Piperazinomethanones

(4-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone
  • Structural Similarities : Contains a piperazine ring and halogenated aromatic groups.
  • Key Differences : Bromine at the 4-position of phenyl and fluorine at the 2-position of benzyl.
  • Impact: The bromine increases molecular weight (MW: 405.2 g/mol) and polarizability, enhancing interactions with hydrophobic protein pockets.
4-(Benzylsulfonyl)piperazinomethanone
  • Structural Similarities : Fluorophenyl and piperazine groups.
  • Key Differences: Benzylsulfonyl replaces pyridyl methanone.
  • Impact : The sulfonyl group introduces strong electron-withdrawing effects (MW: 362.4 g/mol ), increasing stability but reducing nucleophilicity. This may limit reactivity in certain synthetic pathways compared to the parent compound .

Aromatic Ring Modifications

(3-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone
  • Structural Similarities : Fluorophenyl and piperazine core.
  • Key Differences: Naphthylsulfonyl replaces 3-pyridyl methanone.
  • However, the bulkier naphthyl may reduce solubility .
1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine
  • Structural Similarities : Dual aromatic acyl groups on piperazine.
  • Key Differences : Methoxy substituents instead of fluorine or pyridyl groups.
  • Impact : Methoxy groups increase electron density (MW: 384.4 g/mol ), favoring hydrogen bonding but reducing metabolic stability compared to halogenated analogs .

Piperazine Derivatives with Heterocyclic Moieties

(4-(1-(3-Fluorobenzyl)-1H-benzimidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)phenyl)methanone
  • Structural Similarities : 3-Fluorobenzyl group.
  • Key Differences : Benzimidazole and piperidine replace pyridyl and piperazine.
  • Impact : The benzimidazole scaffold (MW: 567.6 g/mol ) introduces planar rigidity, improving affinity for kinases or GPCRs. Piperidine’s conformational flexibility may broaden target selectivity .
Cyclopropyl{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}methanone
  • Structural Similarities : Piperazine core and aromatic substitutions.
  • Key Differences : Cyclopropyl and dimethoxyphenylsulfonyl groups.
  • Dimethoxy groups improve solubility but may reduce blood-brain barrier penetration .

Data Table: Comparative Analysis

Compound Name Molecular Formula MW (g/mol) Key Structural Features Unique Properties
4-(3-Fluorobenzyl)piperazinomethanone C₁₈H₁₇FN₃O₂ 336.35 3-Fluorobenzyl, pyridyl methanone Balanced lipophilicity, π-π interactions
(4-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone C₁₈H₁₆BrF₂N₂O 405.2 Bromophenyl, 2-fluorophenyl Enhanced hydrophobic interactions
4-(Benzylsulfonyl)piperazinomethanone C₁₈H₁₉FN₂O₃S 362.4 Benzylsulfonyl, fluorophenyl High stability, electron-withdrawing effects
(3-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone C₂₁H₁₉FN₂O₃S 398.5 Naphthylsulfonyl Strong π-π stacking, reduced solubility
1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine C₂₀H₂₁N₂O₅ 384.4 Dual methoxybenzoyl Hydrogen bonding, metabolic liability

Research Findings and Implications

  • Halogen Positioning : The 3-fluorine in the parent compound optimizes steric and electronic effects for target binding compared to 2- or 4-fluoro analogs .
  • Aromatic vs. Sulfonyl Groups: Pyridyl methanone offers better solubility than naphthylsulfonyl derivatives, critical for oral bioavailability .
  • Heterocyclic Replacements : Benzimidazole-containing analogs show superior kinase inhibition but may lack the broad-spectrum activity of piperazine-based compounds .

Biological Activity

The compound 4-(3-Fluorobenzyl)piperazinomethanone is a synthetic derivative belonging to the class of piperazine compounds. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(3-Fluorobenzyl)piperazinomethanone is C19H21FN2OC_{19}H_{21}FN_2O. The structure features a piperazine ring substituted with a 3-fluorobenzyl group and a pyridyl methanone moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom enhances its binding affinity and pharmacokinetic properties, making it a candidate for therapeutic use in neurological and psychiatric disorders.

Tyrosinase Inhibition

One of the most significant findings regarding the biological activity of 4-(3-Fluorobenzyl)piperazinomethanone is its role as a tyrosinase inhibitor . Tyrosinase plays a crucial role in melanin synthesis, and inhibitors are sought for treating hyperpigmentation disorders. A study reported that derivatives of this compound exhibited competitive inhibition against tyrosinase from Agaricus bisporus, with IC50 values as low as 0.18 μM, indicating high potency compared to traditional inhibitors like kojic acid (IC50 = 17.76 μM) .

Antimelanogenic Effects

In vitro studies demonstrated that the compound exerted antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. This suggests potential applications in cosmetic formulations aimed at skin lightening and treatment of hyperpigmentation .

Case Studies

  • Inhibition Studies : A series of derivatives based on the 4-fluorobenzylpiperazine fragment were synthesized and tested for their inhibitory effects on tyrosinase activity. The most effective compound showed an IC50 value significantly lower than that of existing treatments, indicating promising therapeutic potential .
  • Docking Analysis : Molecular docking studies provided insights into the binding modes of these compounds within the active site of tyrosinase, elucidating the structural features that contribute to their inhibitory activity .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (μM)Effect
4-(3-Fluorobenzyl)piperazinomethanoneTyrosinase (AbTYR)0.18Competitive inhibitor
Kojic AcidTyrosinase17.76Reference inhibitor

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